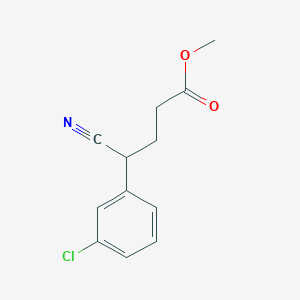

Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate

Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, the development of efficient and controlled methods for constructing complex molecules is a primary goal. The formation of new carbon-carbon (C-C) bonds is a fundamental aspect of this endeavor. Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate is typically synthesized through a classic and powerful C-C bond-forming reaction known as the Michael addition.

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. ijsdr.org In the context of synthesizing this compound, the nucleophile is the carbanion generated from (3-Chlorophenyl)acetonitrile, and the α,β-unsaturated carbonyl compound is methyl acrylate (B77674). This reaction is typically facilitated by a base, which deprotonates the carbon atom adjacent to the cyano group in (3-Chlorophenyl)acetonitrile, creating a highly reactive nucleophile. researchgate.net

The reaction proceeds as follows:

Deprotonation: A base, such as sodium ethoxide or potassium hydroxide (B78521), removes a proton from the α-carbon of (3-Chlorophenyl)acetonitrile, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion then attacks the β-carbon of methyl acrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester group.

Protonation: The resulting intermediate is then protonated, typically by the solvent or a mild acid added during the workup, to yield the final product, this compound.

This synthetic strategy is highly valued for its efficiency and atom economy, making it a cornerstone of modern synthetic chemistry.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for further chemical transformations. The cyano and ester functional groups can be independently or concertedly manipulated to introduce new functionalities and build more elaborate molecular architectures.

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation opens up a new set of reactions, as carboxylic acids are themselves versatile intermediates, for example, in the formation of amides or other esters.

Reduction of the Nitrile: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic nitrogen atom into the molecule, which is a key feature in many biologically active compounds.

Hydrolysis of the Nitrile: The nitrile group can also be hydrolyzed to a carboxylic acid, providing another route to di-acidic structures.

The presence of the 3-chlorophenyl group also offers possibilities for cross-coupling reactions, a class of reactions that have revolutionized organic synthesis and for which the 2010 Nobel Prize in Chemistry was awarded. These reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position of the aromatic ring.

Overview of Research Areas Pertaining to the Chemical Compound

While specific research exclusively focused on this compound is not extensively documented, its structural motifs are found in compounds of interest in several research areas:

Medicinal Chemistry: The γ-aminobutyric acid (GABA) framework is a crucial neurotransmitter in the central nervous system. The ability to convert the cyano group of this compound into an amine and the ester into a carboxylic acid makes it a potential precursor for GABA analogues. Substituted GABA derivatives are explored for their potential as anticonvulsants, anxiolytics, and muscle relaxants.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of novel organic molecules. The specific combination of a chlorinated aromatic ring and a flexible side chain, as present in this compound, is a feature found in some classes of agrochemicals.

Materials Science: Organic molecules with specific functional groups are increasingly being investigated for their applications in materials science, for example, as building blocks for polymers or as components in organic light-emitting diodes (OLEDs). The reactivity of the nitrile and ester groups could allow for the incorporation of this molecule into larger polymer chains.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-4-cyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-16-12(15)6-5-10(8-14)9-3-2-4-11(13)7-9/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGRHEYEJDWBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 3 Chlorophenyl 4 Cyanobutyrate

General Strategies for the Construction of Analogous Butyrate (B1204436) Structures

The synthesis of functionalized butyrate esters relies on a toolkit of well-established organic reactions. The assembly of a molecule like Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate requires careful selection and sequencing of these reactions to incorporate the ester, nitrile, and aryl functionalities efficiently.

Esterification Reactions in Butyrate Synthesis

Esterification is the fundamental process for forming the methyl ester group in the target molecule. This typically involves the reaction of a carboxylic acid with an alcohol. Several methods are available, each with distinct advantages.

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective, it is an equilibrium process, often requiring a large excess of the alcohol or removal of water to drive the reaction to completion.

Steglich Esterification: For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative. This method uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid for reaction with the alcohol at room temperature.

Enzymatic Esterification: Biocatalysis using enzymes such as lipases provides a green and highly selective method for ester synthesis. These reactions are performed under mild conditions and can avoid the use of harsh reagents, which is particularly useful for complex molecules.

| Esterification Method | Typical Reagents | Conditions | Key Advantages |

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol | Low-cost reagents, suitable for large-scale synthesis. |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature, inert solvent | Mild conditions, high yields, suitable for sensitive substrates. |

| Enzymatic Esterification | Carboxylic Acid, Alcohol, Lipase or Cutinase | Mild temperature, often in non-aqueous solvents | High selectivity, environmentally friendly, avoids by-products. |

Strategies for Introducing Nitrile Functionality

The cyano (-C≡N) group is a versatile functional group in organic synthesis and a key feature of the target compound. It can be introduced through several reliable methods.

Nucleophilic Substitution: The most direct method involves the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. This S_N2 reaction is highly effective for primary and secondary halides. To enhance the reactivity of a less reactive halide like a chloride, a Finkelstein reaction can be employed, where the chloride is first converted to a more reactive iodide in situ.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.

Sandmeyer Reaction: For the synthesis of aromatic nitriles, the Sandmeyer reaction is a powerful tool. It involves the conversion of a primary aryl amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. While not directly applicable for creating the specific C4-cyano bond in the target molecule, it is a key method for synthesizing nitrile-containing starting materials.

Methods for Incorporating Chlorophenyl Moieties

The 3-chlorophenyl group can be introduced at various stages of a synthetic sequence, either by using a pre-functionalized starting material or through carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Stille reactions, provide powerful methods for forming aryl-carbon bonds. These reactions typically involve the coupling of an organoboron (Suzuki) or organotin (Stille) compound with an aryl halide in the presence of a palladium catalyst.

Friedel-Crafts Reactions: This classic electrophilic aromatic substitution allows for the acylation or alkylation of an aromatic ring. For instance, a Friedel-Crafts acylation could be used to attach a butyryl chain to a chlorobenzene (B131634) ring, which could then be further modified.

Development of Targeted Synthetic Routes to this compound

Multi-Step Reaction Sequences and Optimization

A logical multi-step approach would involve the conjugate addition of a nucleophile to an α,β-unsaturated ester, a key strategy for forming the butyrate backbone. A highly effective method is the Michael addition.

A plausible and efficient route starts with 3-chlorophenylacetonitrile and methyl acrylate (B77674) . The Michael addition of the carbanion of 3-chlorophenylacetonitrile (generated by a suitable base) to methyl acrylate would directly construct the C4-aryl, C4-cyano, and methyl ester butyrate framework in a single carbon-carbon bond-forming step.

Proposed Synthetic Route:

Deprotonation: 3-chlorophenylacetonitrile is treated with a base to generate a nucleophilic carbanion at the carbon alpha to both the phenyl ring and the nitrile group. The choice of base is critical for optimization; strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable.

Michael Addition: The resulting carbanion is reacted with methyl acrylate, which serves as the Michael acceptor. The carbanion attacks the β-carbon of the acrylate, leading to the formation of the desired carbon skeleton after an aqueous workup. researchgate.net

The reaction conditions, including the base, solvent, and temperature, would require careful optimization to maximize the yield and minimize potential side reactions, such as polymerization of the methyl acrylate or self-condensation of the starting materials.

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | 3-Chlorophenylacetonitrile, Methyl Acrylate | 1. Strong Base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF). 2. Aqueous workup. | This compound | Forms the complete carbon skeleton and incorporates all necessary functional groups in one C-C bond-forming step. |

This two-step sequence (deprotonation followed by addition) represents a highly convergent and efficient pathway to the target molecule.

One-Pot Synthetic Approaches

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.org For the synthesis of this compound, a one-pot Michael addition protocol would be the most direct application of this philosophy.

The reaction described in section 2.2.1 can be performed as a one-pot process where the base, 3-chlorophenylacetonitrile, and methyl acrylate are combined under controlled conditions. The success of such an approach hinges on controlling the reactivity of the components to favor the desired conjugate addition. The use of specific catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is known to effectively promote the conjugate addition of carbon nucleophiles to α,β-unsaturated esters in a one-pot fashion. organic-chemistry.orgresearchgate.net

Furthermore, multicomponent reactions (MCRs) represent a more advanced form of one-pot synthesis. While a specific MCR for this target is not established, related syntheses of highly substituted molecules often employ such strategies. For example, a hypothetical three-component reaction could involve 3-chlorobenzaldehyde, a cyanide source (like trimethylsilyl (B98337) cyanide), and a three-carbon synthon that could generate the propionate (B1217596) ester moiety in situ, all mediated by a suitable catalyst. nih.govresearchgate.net The development of such a route would require significant research but aligns with modern trends in efficient organic synthesis. scilit.com

Green Chemistry Principles in the Synthesis of the Compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible processes. This involves the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The pursuit of environmentally friendly synthetic routes has led to the exploration of novel reaction media to replace conventional volatile organic compounds (VOCs). Deep eutectic solvents (DESs) have emerged as a promising alternative, offering advantages such as low cost, non-toxicity, biodegradability, and thermal stability. organic-chemistry.orgmdpi.com A common DES is a mixture of choline (B1196258) chloride and urea. organic-chemistry.org Such systems can serve as both the catalyst and the solvent, eliminating the need for hazardous reagents and simplifying workup procedures. organic-chemistry.org For the synthesis of nitriles, DESs can facilitate the conversion of aldehydes or alcohols to the corresponding cyano compounds under mild conditions, often with high yields and the potential for solvent and catalyst recycling. organic-chemistry.orgias.ac.in

Microwave irradiation is another green technique that can be applied to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. organic-chemistry.org The synthesis of nitriles from aldehydes, a potential pathway to intermediates for this compound, has been shown to be highly efficient under microwave irradiation in the presence of a DES. organic-chemistry.org

The table below summarizes the advantages of using deep eutectic solvents in nitrile synthesis, a key step that could be adapted for the production of this compound.

| Feature of Deep Eutectic Solvents | Environmental and Practical Benefits |

| Low Toxicity and Biodegradability | Reduced environmental impact and health hazards. organic-chemistry.orgmdpi.com |

| Low Cost and Availability | Economically viable for large-scale production. organic-chemistry.org |

| Dual Role as Catalyst and Solvent | Simplifies reaction setup and reduces chemical waste. organic-chemistry.org |

| High Thermal Stability | Allows for a wide range of reaction temperatures. organic-chemistry.org |

| Recyclability | Promotes a circular economy and reduces waste. organic-chemistry.org |

The development of sustainable catalyst systems is a cornerstone of green chemistry. For the cyanation step in the synthesis of this compound, various metal-based and metal-free catalysts have been investigated to improve efficiency and reduce environmental impact.

Transition metal catalysts, including those based on nickel, copper, and ruthenium, have been shown to be effective for cyanation reactions. organic-chemistry.orgnih.govnih.gov Nickel-catalyzed cyanation of unactivated alkyl halides or mesylates using less toxic zinc cyanide offers a broad substrate scope and good functional group tolerance. organic-chemistry.org Copper-catalyzed radical cyanation provides another avenue for the formation of C-CN bonds under mild conditions. researchgate.net Ruthenium complexes have also been employed in oxidative cyanation reactions, demonstrating high efficiency. nih.gov

In addition to metal-based systems, organocatalysis presents a metal-free alternative. For instance, the use of deep eutectic solvents composed of choline chloride and p-toluenesulfonic acid can catalyze the aerobic oxidation of alcohols to nitriles in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). ias.ac.in This approach avoids the use of heavy metals and operates under mild reaction conditions. ias.ac.in

The following table provides an overview of different catalyst systems that could be applied to the synthesis of the target compound, highlighting their respective advantages.

| Catalyst System | Key Features and Advantages | Potential Application in Synthesis |

| Nickel-based Catalysts | Effective for cyanation of alkyl halides/mesylates with Zn(CN)₂; good functional group tolerance. organic-chemistry.org | Cyanation of a suitable halo-butyrate precursor. |

| Copper-based Catalysts | Enables radical cyanation under mild conditions. researchgate.net | Introduction of the cyano group via a radical pathway. |

| Ruthenium Complexes | Highly efficient for oxidative cyanation reactions. nih.gov | Direct conversion of an appropriate precursor to the nitrile. |

| Deep Eutectic Solvents/TEMPO | Metal-free; utilizes aerobic oxidation; mild conditions. ias.ac.in | Green synthesis from an alcohol precursor. |

Stereochemical Control in the Synthesis of this compound and Related Derivatives

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical or biological applications. The 4-position of this compound is a stereocenter, necessitating the use of asymmetric synthesis techniques to obtain enantiomerically pure forms.

The synthesis of chiral α-aryl nitriles is a significant area of research due to their presence in many bioactive molecules. acs.org Catalytic enantioselective cyanation is a direct approach to establish the chiral center. acs.org This can be achieved through various strategies, including the asymmetric addition of a cyanide source to a prochiral substrate.

One potential strategy involves the asymmetric reduction of a ketone precursor. The corresponding β-ketoester could be subjected to an enantioselective reduction to furnish a chiral β-hydroxy ester, which can then be converted to the target nitrile. wikipedia.org Another approach is the enantioselective conjugate addition of a cyanide nucleophile to an α,β-unsaturated ester.

Chiral catalysts are central to these asymmetric transformations. For example, chiral Lewis acids can activate the substrate towards nucleophilic attack by the cyanide source, while directing the approach of the nucleophile to one face of the molecule. Similarly, chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can promote highly enantioselective cyanations. acs.org

The table below outlines potential asymmetric strategies for the synthesis of chiral analogs of this compound.

| Asymmetric Strategy | Description | Key Intermediates |

| Enantioselective Ketone Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral reducing agent or catalyst. wikipedia.org | Chiral β-hydroxy ester |

| Enantioselective Cyanation | Direct introduction of the cyano group in an enantioselective manner using a chiral catalyst. acs.org | Prochiral precursor (e.g., α,β-unsaturated ester) |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Racemic precursor |

The synthesis of chiral cyanohydrins is a well-established field that provides valuable insights into enantioselective cyanation. diva-portal.orgwikipedia.orgrsc.org Chiral Lewis acids, such as titanium-salen complexes, have been successfully used to catalyze the asymmetric addition of cyanide to aldehydes and ketones. diva-portal.org Biocatalysis, utilizing enzymes like hydroxynitrile lyases (HNLs), offers another powerful tool for the synthesis of enantiopure cyanohydrins. rsc.org These enzymes can catalyze the addition of cyanide to carbonyl compounds with high enantioselectivity under mild, aqueous conditions. rsc.org

Enantioselective reduction of ketones is another relevant transformation. wikipedia.org Catalytic systems based on chiral ruthenium or rhodium complexes are highly effective for the asymmetric hydrogenation of ketones, providing access to chiral alcohols with high enantiomeric excess. wikipedia.org These chiral alcohols can then serve as precursors for the introduction of the cyano group with retention or inversion of configuration.

The development of chiral catalysts for the enantioselective synthesis of various nitrile-containing compounds continues to be an active area of research. For instance, nickel-catalyzed desymmetric allylic cyanation has been reported for the synthesis of axially chiral nitriles. nih.gov While structurally different, these methodologies showcase the power of modern asymmetric catalysis in controlling stereochemistry.

The following table summarizes enantioselective transformations in related systems that could inspire synthetic routes to chiral this compound.

| Enantioselective Transformation | Catalyst/Reagent Type | Relevance to Target Synthesis |

| Asymmetric Cyanohydrin Synthesis | Chiral Lewis acids (e.g., Ti-salen), Enzymes (HNLs). diva-portal.orgrsc.org | Provides methods for enantioselective C-CN bond formation. |

| Enantioselective Ketone Reduction | Chiral Ru/Rh complexes, Chiral oxazaborolidines. wikipedia.org | Access to chiral alcohol precursors for the nitrile. |

| Enantioselective Michael Addition | Chiral organocatalysts, Chiral metal complexes. | Potential route via conjugate addition to an α,β-unsaturated ester. |

Chemical Reactivity and Transformation Pathways of Methyl 4 3 Chlorophenyl 4 Cyanobutyrate

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several key transformations.

Hydrolysis Pathways to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate can be catalyzed by either acid or base and typically proceeds in a stepwise manner. The initial product is an amide, which can then be further hydrolyzed to a carboxylic acid. lumenlearning.combyjus.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.orglibretexts.org The reaction first yields 4-(3-chlorophenyl)-4-carbamoylbutanoic acid, which upon further heating in the acidic medium, converts to 4-(3-chlorophenyl)-4-carboxypentanoic acid and an ammonium (B1175870) salt. byjus.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org This process initially forms the corresponding amide. Continued hydrolysis yields the salt of the carboxylic acid (e.g., sodium 4-(3-chlorophenyl)-4-carboxylatopentanoate) and ammonia (B1221849) gas. byjus.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 1: Conditions for Nitrile Group Hydrolysis

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 4-(3-chlorophenyl)-4-carbamoylbutanoic acid | 4-(3-chlorophenyl)-4-carboxypentanoic acid |

| Basic (e.g., aq. NaOH, heat), then Acid Workup | 4-(3-chlorophenyl)-4-carbamoylbutanoic acid | 4-(3-chlorophenyl)-4-carboxypentanoic acid |

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine, 5-amino-4-(3-chlorophenyl)pentanoic acid methyl ester, using several powerful reducing agents. wikipedia.org

Catalytic hydrogenation is a common industrial method, involving hydrogen gas and a metal catalyst such as Raney nickel, palladium, or platinum at elevated temperature and pressure. wikipedia.orgstudymind.co.ukbme.hu This method is often preferred due to its economic advantages. studymind.co.uk

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, effectively reduces the nitrile to the primary amine. studymind.co.uklibretexts.orgchemguide.co.uk Other reagents like sodium borohydride (B1222165) (in the presence of a catalyst) or diborane (B8814927) can also achieve this transformation. thieme-connect.de Under certain reaction conditions, the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Table 2: Reagents for Nitrile Group Reduction to Primary Amine

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Metal catalyst (Ni, Pd, Pt), high temperature and pressure | 5-amino-4-(3-chlorophenyl)pentanoic acid methyl ester |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether solvent; 2. Aqueous/acid workup | 5-amino-4-(3-chlorophenyl)pentanoic acid methyl ester |

| Sodium Borohydride (NaBH₄) | Requires catalyst (e.g., Ni, Co) and/or higher temperatures | 5-amino-4-(3-chlorophenyl)pentanoic acid methyl ester |

Nucleophilic Addition Reactions Involving the Cyano Moiety

The electrophilic carbon of the cyano group readily undergoes addition reactions with strong carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi). quimicaorganica.org This reaction provides a pathway to synthesize ketones. ucalgary.ca

The reaction proceeds via a nucleophilic attack of the organometallic reagent on the nitrile carbon, breaking the pi bond and forming an intermediate imine salt. libretexts.orgucalgary.ca This intermediate is stable and does not react further with the organometallic reagent. ucalgary.ca Subsequent hydrolysis of the imine salt during aqueous workup yields the corresponding ketone. ucalgary.calibretexts.org For example, reacting this compound with a Grignard reagent such as methyl magnesium bromide (CH₃MgBr) would, after hydrolysis, yield Methyl 4-(3-chlorophenyl)-4-acetylbutyrate.

Reactivity of the Methyl Ester Group

The methyl ester group contains a polarized carbonyl bond, making the carbonyl carbon electrophilic and a target for nucleophilic acyl substitution reactions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, the methyl group (-CH₃) can be replaced by a different alkyl or aryl group (R') by reacting it with a corresponding alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base. wikipedia.orgijcce.ac.ir

Acid-catalyzed transesterification : A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol (R'-OH). wikipedia.org

Base-catalyzed transesterification : A strong base, typically the alkoxide corresponding to the new alcohol (R'-O⁻), acts as a potent nucleophile, attacking the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This leads to a tetrahedral intermediate which then eliminates a methoxide (B1231860) ion (-OCH₃) to form the new ester. masterorganicchemistry.com

The reaction is an equilibrium process. To drive it toward the desired product, the new alcohol is often used in large excess, or the methanol (B129727) byproduct is removed as it forms. wikipedia.org

Hydrolysis Under Acidic, Basic, and Neutral Conditions

Ester hydrolysis cleaves the ester back into a carboxylic acid and an alcohol. jk-sci.comwikipedia.org

Acidic Hydrolysis : This reaction is the reverse of Fischer esterification and is catalyzed by a strong acid (e.g., H₂SO₄, HCl) in the presence of excess water. wikipedia.orglibretexts.org The ester is heated with aqueous acid, protonating the carbonyl oxygen and activating it for nucleophilic attack by water. jk-sci.com The reaction is reversible and reaches an equilibrium state. libretexts.org The products are 4-(3-chlorophenyl)-4-cyanobutanoic acid and methanol.

Basic Hydrolysis (Saponification) : This process involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). wikipedia.org The hydroxide ion directly attacks the electrophilic carbonyl carbon. jk-sci.com This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the methoxide ion (or another base molecule), forming a carboxylate salt (e.g., sodium 4-(3-chlorophenyl)-4-cyanobutanoate) which is resistant to further nucleophilic attack. jk-sci.comwikipedia.org The free carboxylic acid is obtained by adding acid after the initial reaction is complete. jk-sci.com

Neutral Conditions : Hydrolysis under neutral conditions (with water alone) is possible but is generally extremely slow and requires very high temperatures, making it an impractical method for synthesis.

Table 3: Conditions for Methyl Ester Group Hydrolysis

| Condition | Mechanism Type | Products | Reversibility |

|---|---|---|---|

| Acidic (e.g., aq. H₂SO₄, heat) | Nucleophilic Acyl Substitution (Acid-Catalyzed) | 4-(3-chlorophenyl)-4-cyanobutanoic acid + Methanol | Reversible |

| Basic (e.g., aq. NaOH, heat) | Nucleophilic Acyl Substitution (Base-Promoted) | Sodium 4-(3-chlorophenyl)-4-cyanobutanoate + Methanol | Irreversible |

Reduction to Corresponding Alcohols

The simultaneous reduction of both the nitrile and the ester functionalities in this compound to the corresponding amino alcohol presents a significant synthetic challenge due to the differing reactivity of these groups towards common reducing agents.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and nitriles. The reaction would likely proceed by nucleophilic attack of the hydride ion on the electrophilic carbon atoms of both the ester and the nitrile. However, the reaction conditions would need to be carefully controlled to achieve the desired transformation without side reactions. The reduction of a nitrile to a primary amine with LiAlH₄ proceeds through the formation of an intermediate imine anion, which is then further reduced. libretexts.org Similarly, esters are reduced to primary alcohols. rsc.org

The chemoselectivity of the reduction can be an issue. While LiAlH₄ reduces both functional groups, achieving a selective reduction of one in the presence of the other is also a possibility with certain reagents. For instance, catalytic hydrogenation with Raney Nickel or Platinum/Palladium catalysts can selectively reduce a nitrile group in the presence of an ester. Conversely, while sodium borohydride is generally considered a mild reducing agent that does not typically reduce esters or nitriles under standard conditions, its reactivity can be enhanced. libretexts.org For example, aromatic esters can be reduced by sodium borohydride in a refluxing methanol-THF system. researchgate.net The reduction of 3-chlorobenzonitrile (B1581422) to 3-chlorobenzylamine (B151487) has been achieved using sodium borohydride in the presence of copper nanoparticles. wikipedia.org

The selective reduction of the nitrile group in the presence of an ester is also possible using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, especially if the nitrile is activated by an electron-withdrawing group. nih.gov Given the electronic nature of the 3-chlorophenyl substituent, the nitrile group in the target molecule might exhibit altered reactivity.

Table 1: Potential Reducing Agents and Their Expected Outcomes

| Reducing Agent | Target Functional Group(s) | Expected Product(s) | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile and Ester | 5-amino-4-(3-chlorophenyl)pentan-1-ol | Powerful, non-selective reducing agent. |

| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | No reaction under standard conditions. | Can reduce esters under specific conditions (e.g., with catalysts or at high temperatures). researchgate.net |

| H₂/Raney Ni, Pt, or Pd | Nitrile | Methyl 4-(aminomethyl)-4-(3-chlorophenyl)butyrate | Selective for nitrile reduction. |

Reactivity of the Chlorophenyl Moiety

The 3-chlorophenyl group in this compound is a key site for chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The regiochemical outcome of such reactions on the 3-chlorophenyl ring of the target molecule is governed by the directing effects of the existing substituents: the chloro group and the 4-cyano-4-(methoxycarbonyl)butyl group.

The chlorine atom is a deactivating but ortho, para-directing group. leah4sci.comfiveable.me This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The cyanoalkyl group, due to the electron-withdrawing nature of the nitrile, is a deactivating and meta-directing group. libretexts.org

When both an ortho, para-director and a meta-director are present on a benzene (B151609) ring, their combined influence determines the position of the incoming electrophile. In this case, the chloro group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The cyanoalkyl group at position 1 directs to position 5. Therefore, the positions activated by the chloro group (2, 4, and 6) and the position activated by the cyanoalkyl group (5) are all distinct. The outcome of an electrophilic aromatic substitution reaction will likely be a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions. Steric hindrance may also play a role, potentially disfavoring substitution at the more crowded positions.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (using R-Cl/AlCl₃ and RCOCl/AlCl₃, respectively). wikipedia.orgnih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Substitution Position(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2, 4, 5, 6 |

| Bromination | Br⁺ | 2, 4, 5, 6 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netlibretexts.org In this compound, the chloro group is not activated by strongly electron-withdrawing groups in the ortho or para positions. The cyanoalkyl group is at the meta position relative to the chlorine, and its electron-withdrawing effect is less pronounced at that distance.

Therefore, nucleophilic aromatic substitution on the chlorophenyl moiety of this molecule would likely require forcing conditions, such as high temperatures and strong nucleophiles. nih.gov An alternative mechanism for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism often leads to a mixture of regioisomers. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. harvard.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring. The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck-Mizoroki Reaction: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a method for the vinylation of the aromatic ring.

Cyanation: The chloro group can be replaced by a cyano group using a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and a palladium catalyst. researchgate.netnih.gov This would yield the corresponding dinitrile derivative.

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent system. Recent advances have led to the development of highly active catalyst systems that are effective for the coupling of less reactive aryl chlorides. harvard.edu

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 3-Aryl or 3-Vinyl substituted derivative |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, base | 3-Vinyl substituted derivative |

Transformations Involving the Butyrate (B1204436) Carbon Chain

The butyrate chain of this compound possesses acidic protons at the alpha-position to the ester carbonyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Alpha-Substitution Reactions

The α-protons of the ester are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can quantitatively deprotonate the α-position to form an enolate. libretexts.orglibretexts.orgyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles in an Sₙ2 fashion.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com This reaction forms a new carbon-carbon bond at the α-position.

Halogenation: The enolate can also be halogenated by treatment with a halogen source.

The presence of the cyano group on the adjacent carbon might influence the acidity of the α-protons and the stability of the resulting enolate. The electron-withdrawing nature of the nitrile could potentially increase the acidity of the α-protons, facilitating enolate formation.

Table 4: Alpha-Substitution Reactions of the Butyrate Chain

| Reagents | Electrophile | Product Type |

|---|---|---|

| 1. LDA, THF, -78 °C; 2. R-X | R⁺ (from alkyl halide) | α-Alkyl substituted derivative |

Michael Addition Pathways

The presence of an electron-withdrawing cyano group and a 3-chlorophenyl substituent acidifies the hydrogen atom on the carbon alpha to the cyano group (the C4 position). In the presence of a base, this proton can be abstracted to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile and can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.comwikipedia.org

The general mechanism for the Michael addition involving this compound proceeds in three key steps:

Deprotonation: A base removes the acidic α-hydrogen to form a stabilized carbanion.

Conjugate Addition: The carbanion attacks the β-carbon of the Michael acceptor.

Protonation: The resulting enolate is protonated to yield the final Michael adduct. masterorganicchemistry.com

The reactivity of the carbanion derived from this compound in Michael additions is influenced by the nature of the Michael acceptor. A variety of acceptors can be employed, leading to a range of adducts with potential applications in organic synthesis.

Table 1: Michael Addition Reactions of α-Arylacetonitrile Derivatives with Various Acceptors

| Michael Donor Precursor | Michael Acceptor | Product | Reference |

| α-Arylacetonitrile | α,β-Unsaturated Ketone (Enone) | γ-Ketonitrile | upb.ro |

| α-Arylacetonitrile | α,β-Unsaturated Ester (Acrylate) | γ-Ester-nitrile | upb.ro |

| α-Aryl-4-morpholinoacetonitrile | Ethyl Acrylate (B77674) | Ethyl 4-oxo-4-phenylbutanoate (after hydrolysis) | upb.ro |

Intramolecular Cyclization Reactions for Derivative Formation

The structure of this compound, with a nitrile and an ester group separated by a three-carbon chain, makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic derivatives. A prominent pathway for such transformations is a base-catalyzed intramolecular condensation, conceptually related to the Thorpe-Ziegler and Dieckmann condensations. nih.govorganic-chemistry.org

In the presence of a strong base, the carbanion generated at the α-position to the cyano group can nucleophilically attack the electrophilic carbonyl carbon of the ester group. This intramolecular reaction leads to the formation of a six-membered ring. Subsequent workup can yield various heterocyclic structures, such as substituted piperidinones. The synthesis of substituted piperidines is an area of significant interest due to their prevalence in biologically active compounds. uni-muenchen.de

The Thorpe-Ziegler reaction specifically describes the intramolecular cyclization of dinitriles to form a cyclic ketone after acidic hydrolysis. nih.gov While not a dinitrile, the γ-cyano ester can undergo a similar base-catalyzed cyclization where the ester acts as the electrophile instead of a second nitrile group. This type of reaction is a powerful tool for the synthesis of cyclic compounds. researchgate.net

Table 2: Intramolecular Cyclization of Functionalized Nitriles

| Starting Material Type | Reaction Type | Product Type | Reference |

| Dinitrile | Thorpe-Ziegler Reaction | Cyclic α-Cyanoenamine | researchgate.net |

| Diester | Dieckmann Condensation | β-Keto Ester | organic-chemistry.org |

| γ-Cyano Ester | Base-Catalyzed Intramolecular Cyclization | Substituted Piperidinone | uni-muenchen.de |

| β-Oxonitrile | Base-Catalyzed Intramolecular Cyclization | A-Pentacyclic Cyano-enone | masterorganicchemistry.com |

Mechanistic Investigations of Key Transformations

The mechanisms of both Michael additions and intramolecular cyclizations involving carbanions derived from activated nitriles have been the subject of considerable study.

In the Michael addition , the formation of the carbanion is the initial and crucial step. The stability of this carbanion, enhanced by the delocalization of the negative charge onto the cyano and aryl groups, dictates its nucleophilicity. The subsequent conjugate addition to the Michael acceptor is generally the rate-determining step. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

For intramolecular cyclization , the reaction is initiated by the formation of the same α-cyano carbanion. The key step is the intramolecular nucleophilic attack on the ester carbonyl. The facility of this cyclization is dependent on several factors, including the nature of the base, the solvent, and the temperature. The initial cyclization product is a cyclic β-keto nitrile derivative, which can exist in equilibrium with its enol tautomer. Subsequent hydrolysis and decarboxylation can lead to the final cyclic ketone or lactam product. The mechanism is analogous to the Dieckmann condensation, which involves the intramolecular reaction of diesters to form β-keto esters. organic-chemistry.org In the case of γ-cyano esters, the reaction leads to the formation of a six-membered ring, a thermodynamically favored process.

Applications of Methyl 4 3 Chlorophenyl 4 Cyanobutyrate As an Advanced Organic Synthetic Building Block

Role as an Intermediate in Pharmaceutical Synthesis

The utility of Methyl 4-(3-chlorophenyl)-4-cyanobutyrate in pharmaceutical synthesis stems from the strategic placement of its functional groups, which serve as handles for a wide range of chemical transformations. The presence of the chlorophenyl group is particularly significant, as chlorine-containing motifs are found in numerous approved drugs, often enhancing their biological activity and metabolic stability. nih.gov

Precursor in the Development of Bioactive Molecules

This compound serves as an important precursor for bioactive molecules due to its core components. The (3-chlorophenyl)acetonitrile fragment is a recognized building block in the synthesis of pharmaceuticals and other functional materials. xindaobiotech.comsigmaaldrich.com Its incorporation into the butyrate (B1204436) framework provides a scaffold that can be systematically modified to explore new chemical space in drug discovery.

The cyano and ester groups are both amenable to a variety of chemical conversions. researchgate.netrsc.org This dual reactivity allows chemists to introduce diverse functionalities and build molecular complexity, making it a valuable starting point for libraries of compounds that can be screened for biological activity. xindaobiotech.com For instance, the nitrile can be transformed into an amine or a carboxylic acid, while the ester can be converted into an amide, offering multiple pathways to novel derivatives.

Table 1: Synthetic Potential of Functional Groups in this compound

| Functional Group | Potential Transformations | Resulting Functionality |

| Nitrile (Cyano) | Hydrolysis (acidic or basic) | Carboxylic Acid, Amide |

| Reduction (e.g., with H₂, Raney Ni) | Primary Amine | |

| Reaction with Grignard reagents | Ketone | |

| Methyl Ester | Hydrolysis (saponification) | Carboxylic Acid |

| Aminolysis/Amidation | Amide | |

| Reduction (e.g., with LiAlH₄) | Primary Alcohol | |

| Transesterification | Different Ester | |

| Chlorophenyl | Nucleophilic Aromatic Substitution | Ether, Amine (under specific conditions) |

| Cross-Coupling Reactions | Biaryl systems, Alkylated/Alkenylated arenes | |

| α-Carbon | Deprotonation followed by Alkylation | Substituted Carbon Skeleton |

Synthesis of Complex Drug Candidates

The true value of an intermediate like this compound lies in its ability to facilitate the synthesis of complex drug candidates. The multiple reaction pathways available allow for the construction of sophisticated molecular architectures that are often required for high-potency and selective therapeutic agents.

For example, the sequential transformation of the nitrile and ester groups can lead to the formation of polyfunctional molecules. The nitrile can be reduced to a primary amine, which can then be used in cyclization reactions or acylated to introduce new side chains. Simultaneously, the ester can be hydrolyzed to a carboxylic acid, providing a connection point for forming amide bonds with other amino acids or amine-containing fragments. This step-wise approach is fundamental to building the complex scaffolds found in modern pharmaceuticals.

Utilization in Agrochemical Synthesis

The structural motifs present in this compound are also relevant to the agrochemical industry. Building blocks containing chlorophenyl and cyano groups are employed in the creation of active ingredients for crop protection products. xindaobiotech.com

Contribution to Herbicides, Pesticides, and Insecticides Development

While specific public-domain examples detailing the direct use of this compound in commercial agrochemicals are scarce, its potential can be inferred from the known activity of related compounds. For instance, the 2-cyanoacrylate chemical class, which shares the reactive cyano and ester-like functionalities, has been investigated for pesticide activity. researchgate.net The chlorophenyl group is a common feature in many established pesticides, contributing to their efficacy and persistence. The combination of these features in a single molecule makes it a plausible intermediate for the development of new herbicides, pesticides, and insecticides with novel modes of action.

Contributions to Advanced Carbon-Carbon Bond Formation Methodologies

This compound is not only a building block but also a product of sophisticated carbon-carbon (C-C) bond formation reactions. Its own synthesis likely involves a conjugate addition, such as the Michael addition of a (3-chlorophenyl)acetonitrile anion to methyl acrylate (B77674). nih.gov This reaction creates a new C-C bond at the α-position to the cyano group.

Furthermore, the compound itself can be a substrate for further C-C bond formation. The hydrogen atom on the carbon adjacent to both the phenyl ring and the cyano group (the α-carbon) is acidic. This acidity allows for its removal by a suitable base, generating a carbanion (an enolate). This nucleophilic species can then react with various electrophiles, such as alkyl halides, in alkylation reactions. This process allows for the attachment of new carbon chains, providing a powerful tool for elaborating the molecular skeleton.

Table 2: Potential Reactions Involving this compound

| Reaction Type | Reagent Example | Functional Group Involved | Product Type |

| Michael Addition (Synthesis) | (3-chlorophenyl)acetonitrile + Methyl Acrylate | N/A (Forms the compound) | γ-Cyano Ester |

| Hydrolysis | NaOH, then H₃O⁺ | Nitrile and Ester | Dicarboxylic Acid |

| Reduction | LiAlH₄ | Nitrile and Ester | Amino-diol |

| α-Alkylation | 1. NaH; 2. CH₃I | α-Carbon | Substituted Butyrate |

| Intramolecular Cyclization | H₂SO₄, H₂O | Nitrile and Ester | Glutarimide derivative |

Application in Heterocyclic Chemistry

Perhaps one of the most significant applications of γ-cyano esters like this compound is in the synthesis of heterocyclic compounds. quimicaorganica.org Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—form the core of a vast number of pharmaceuticals. quimicaorganica.org

The specific arrangement of the nitrile and ester groups in a 1,4-relationship makes this compound an ideal precursor for forming five- or six-membered rings through intramolecular cyclization. quimicaorganica.orgmdpi.com Depending on the reaction conditions, different heterocyclic systems can be accessed:

Lactam Formation: Catalytic reduction of the nitrile group to a primary amine, followed by spontaneous or induced intramolecular amidation with the ester group, would yield a substituted piperidin-2-one, a six-membered lactam ring.

Glutarimide Synthesis: Partial hydrolysis of the nitrile to an amide, followed by an acid-catalyzed cyclization, can produce a substituted glutarimide, a key heterocyclic scaffold.

The ability to readily form these important heterocyclic cores makes this compound a powerful tool for synthetic chemists aiming to build libraries of potential drug candidates based on these privileged structures. quimicaorganica.orgsciforum.net

Synthesis of Nitrogen-Containing Heterocycles

The presence of the nitrile group in this compound is key to its utility in the synthesis of nitrogen-containing heterocycles. The cyano group can participate in various cyclization reactions, either through its transformation into an amine or an imine, or by direct involvement in ring-forming processes.

One potential application of this compound is in the synthesis of substituted pyridazinones. This can be conceptualized through a reaction sequence initiated by the hydrolysis of the ester and nitrile groups to a γ-keto acid. The resulting keto acid can then undergo condensation with hydrazine (B178648) hydrate (B1144303). The initial reaction forms a hydrazone, which subsequently cyclizes to yield a dihydropyridazinone. Aromatization, which can occur under the reaction conditions or through a separate oxidation step, would lead to the final pyridazinone product.

A plausible reaction scheme for the synthesis of a pyridazinone derivative from this compound is outlined below:

Scheme 1: Proposed Synthesis of a Pyridazinone Derivative

Hydrolysis: this compound is first hydrolyzed under acidic conditions to yield 4-(3-chlorophenyl)-4-oxobutanoic acid.

Condensation and Cyclization: The resulting γ-keto acid is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol, under reflux. This one-pot reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization to form the dihydropyridazinone.

Aromatization: The dihydropyridazinone can be aromatized to the corresponding 6-(3-chlorophenyl)pyridazin-3(2H)-one.

The following table summarizes the proposed transformation and the key reagents involved.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | H₃O⁺, Δ | 4-(3-chlorophenyl)-4-oxobutanoic acid |

| 2 & 3 | 4-(3-chlorophenyl)-4-oxobutanoic acid | N₂H₄·H₂O, Ethanol, Δ | 6-(3-chlorophenyl)pyridazin-3(2H)-one |

Furthermore, the cyano group can be reduced to a primary amine, which can then participate in cyclization reactions with the ester functionality to form lactams, such as substituted pyrrolidinones. The reduction of the nitrile can be achieved using various reducing agents, including catalytic hydrogenation or chemical hydrides. The resulting γ-amino ester can then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to yield the corresponding lactam.

Synthesis of Oxygen-Containing Heterocycles

The ester and nitrile functionalities of this compound also provide pathways for the synthesis of oxygen-containing heterocycles. For instance, derivatives of dihydropyran can be envisioned through reactions involving the active methylene (B1212753) group adjacent to the cyano and ester groups.

A potential synthetic route to an oxygen-containing heterocycle is the synthesis of a substituted dihydropyran-2-one. This can be achieved through a Michael addition reaction of the carbanion generated from this compound to an α,β-unsaturated carbonyl compound. The resulting adduct can then undergo intramolecular cyclization via the attack of the enolate on the ester carbonyl, followed by elimination, to form the dihydropyran-2-one ring.

The following table outlines a hypothetical reaction to form a dihydropyran derivative.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | α,β-Unsaturated Ketone | Sodium Ethoxide | Substituted Dihydropyran-2-one |

Detailed research into analogous reactions of γ-cyanoesters supports the feasibility of these transformations. For example, the synthesis of various heterocyclic compounds often relies on the reactivity of the cyano and ester groups in similar molecular frameworks. These examples from the literature provide a strong basis for the proposed applications of this compound as a versatile building block in heterocyclic synthesis.

Advanced Characterization and Spectroscopic Analysis Techniques for Methyl 4 3 Chlorophenyl 4 Cyanobutyrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal technique for the unambiguous determination of the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information regarding the chemical environment, connectivity, and stereochemical arrangement within the molecule.

The proton (¹H) NMR spectrum of Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate is anticipated to display a series of distinct signals corresponding to each unique proton within the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity and anisotropic effects of the chlorine atom, the cyano moiety, and the ester functional group.

The protons on the 3-chlorophenyl aromatic ring are expected to produce a complex multiplet pattern in the downfield region of the spectrum, typically between δ 7.2 and 7.6 ppm. The methine proton located at the C4 position, being alpha to both the aromatic ring and the electron-withdrawing cyano group, would be significantly deshielded, likely appearing as a triplet in the range of δ 4.0-4.2 ppm. The methylene (B1212753) protons at the C2 and C3 positions are diastereotopic, which would result in complex multiplets between δ 2.0 and 2.8 ppm. The most shielded protons are those of the methyl ester group, which would present as a sharp singlet at approximately δ 3.7 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| CH (C4) | 4.0 - 4.2 | Triplet |

| CH₂ (C3) | 2.2 - 2.8 | Multiplet |

| CH₂ (C2) | 2.0 - 2.6 | Multiplet |

| OCH₃ | 3.7 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each chemically non-equivalent carbon atom in this compound will generate a unique signal in the spectrum.

The carbonyl carbon of the ester functional group is predicted to have the most downfield chemical shift, resonating at approximately δ 172-174 ppm. The carbon atoms of the 3-chlorophenyl ring will appear in the aromatic region (δ 125-145 ppm), with the carbon atom directly bonded to the chlorine atom exhibiting a characteristic chemical shift. The carbon of the cyano group is expected to produce a signal in the range of δ 118-122 ppm. The methoxy (B1213986) carbon of the ester will likely be observed around δ 52 ppm. The aliphatic carbons (C2, C3, and C4) will resonate in the more upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 172 - 174 |

| Aromatic-C | 125 - 145 |

| C-Cl | 133 - 136 |

| CN | 118 - 122 |

| OCH₃ | 51 - 53 |

| CH (C4) | 35 - 40 |

| CH₂ (C3) | 30 - 35 |

| CH₂ (C2) | 25 - 30 |

For the unequivocal assignment of all proton and carbon signals and to corroborate the molecular connectivity, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A COSY spectrum would delineate the coupling relationships between protons, for example, by showing correlations between the methine proton at C4 and the neighboring methylene protons at C3, and subsequently between the methylene protons at C3 and C2. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached, thereby enabling the definitive assignment of the carbon signals based on the previously assigned proton resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information on the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of the fragmentation patterns of the molecule.

High-resolution mass spectrometry (HRMS) would be utilized to ascertain the precise mass of the molecular ion of this compound. This accurate mass measurement would serve to confirm its elemental formula, C₁₂H₁₂ClNO₂. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotope peak, which would have an intensity of approximately one-third of the molecular ion peak.

Significant fragmentation pathways would likely include the loss of the methoxy radical (•OCH₃), the carbomethoxy group (•COOCH₃), and cleavage at various points along the butyrate (B1204436) chain. The fragmentation of the chlorophenyl moiety would also generate characteristic ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 237/239 | [M]⁺ |

| 206/208 | [M - OCH₃]⁺ |

| 178/180 | [M - COOCH₃]⁺ |

| 140 | [C₈H₅Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, which encompasses both Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrational frequencies of its bonds.

The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong and sharp absorption band in the region of 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. organicchemistrydata.orgnih.govnih.govlibretexts.org Another prominent and strong absorption would be observed between 1735 and 1750 cm⁻¹, corresponding to the C=O stretching of the ester functionality. researchgate.netvscht.cznih.gov The C-O stretching vibrations associated with the ester group are expected to appear as two or more bands in the 1000-1300 cm⁻¹ region. researchgate.netvscht.cznih.gov The C-Cl stretching vibration from the chlorophenyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, whereas aliphatic C-H stretching vibrations would be observed just below this value.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2240 - 2260 |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1000 - 1300 |

| C-Cl (Aromatic) | 600 - 800 |

| Aromatic C-H | ~3050 - 3150 |

| Aliphatic C-H | ~2850 - 2960 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the nitrile, the ester, and the substituted aromatic ring.

Key vibrational frequencies expected in the IR spectrum include a sharp, medium-intensity absorption for the nitrile (C≡N) group, a strong absorption for the carbonyl (C=O) of the ester group, and various bands for the C-O stretching of the ester, the C-Cl bond, and the aromatic ring. nih.gov The presence and position of these bands provide direct evidence for the compound's chemical structure.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Medium |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

Note: The values presented are based on typical frequency ranges for the specified functional groups. docbrown.info

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is often used in conjunction with IR spectroscopy as it provides complementary information. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Bonds that are non-polar or symmetric tend to produce strong signals in Raman spectra, whereas polar bonds give rise to strong IR absorptions.

For this compound, the nitrile (C≡N) and the aromatic ring vibrations are expected to be strong Raman scatterers. researchgate.net The symmetrical stretching of the carbon-carbon bonds within the phenyl ring would also be prominent. This technique is particularly useful for confirming the presence of the nitrile group and analyzing the substitution pattern of the aromatic ring.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1570 | Strong |

| Aromatic C-H | Stretch | 3100 - 3050 | Medium |

Note: These predicted shifts are based on characteristic values for the respective functional groups. chemicalbook.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD spectroscopy is a powerful tool for determining the absolute configuration and predominant solution-phase conformation of chiral molecules. researchgate.netcapes.gov.br

For this compound, VCD analysis would be applicable if the molecule possesses a chiral center. The carbon atom attached to the cyano group and the chlorophenyl group is a stereocenter. Therefore, if the compound is synthesized or resolved into its individual enantiomers, VCD could be employed. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration of the compound can be unambiguously determined. nih.gov The VCD spectrum provides detailed information about the three-dimensional arrangement of the atoms, making it highly sensitive to subtle conformational changes. researchgate.netcapes.gov.br

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions and crystal packing. mdpi.com

For this compound, single-crystal X-ray diffraction would be the ideal technique, provided that suitable single crystals can be grown. The analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. It would also provide data on how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. mdpi.com In cases where single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze the bulk crystalline material, providing information about its polymorphic form and crystallinity. researchgate.netnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 15.23 |

| β (°) | 98.7 |

| Volume (ų) | 1302.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a substance like this compound, both high-performance liquid chromatography and gas chromatography are valuable for assessing purity and separating it from starting materials, byproducts, or derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds. liskonchem.com A reversed-phase HPLC method would be highly suitable for assessing the purity of this compound. In this method, the compound is passed through a column with a non-polar stationary phase (such as C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rjptonline.orggoogle.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenyl group in the molecule will absorb UV light. The retention time of the compound is characteristic under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration. This allows for the quantification of the compound and any impurities present. mdpi.com

Table 4: Example HPLC Method and Purity Analysis Results

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time | 8.2 min |

| Peak Area | 15840 |

Note: The data presented is for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. liskonchem.com this compound, being a moderately sized organic molecule, is likely amenable to GC analysis, particularly when coupled with a mass spectrometry (MS) detector (GC-MS). nih.govsemanticscholar.org

In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas (such as helium) through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The temperature of the column is often programmed to increase during the analysis to ensure efficient elution of all components. GC-MS provides not only retention time data for quantification but also mass spectra that can be used to confirm the identity of the compound and characterize any impurities. researchgate.net

Table 5: Example GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.5 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (Scan mode m/z 40-400) |

| Expected Result |

Note: The parameters provided are typical for a compound of this nature and are for illustrative purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. The separation is influenced by the polarity of the analyte, the stationary phase, and the mobile phase. For a compound like this compound, which possesses moderate polarity due to the ester, cyano, and chlorophenyl groups, a range of stationary and mobile phases can be hypothesized to achieve effective separation.

Stationary Phase Selection

The choice of stationary phase is critical in TLC. For compounds of intermediate polarity, silica (B1680970) gel is the most common and versatile adsorbent. Other potential stationary phases could include:

Silica Gel (SiO₂): A polar stationary phase that separates compounds based on their ability to form hydrogen bonds and other polar interactions. Less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf).

Alumina (Al₂O₃): Another polar adsorbent, available in acidic, neutral, or basic forms, which can be chosen to optimize the separation of specific analytes.

Reversed-Phase Silica Gel (e.g., C18-bonded silica): A non-polar stationary phase where the separation mechanism is based on hydrophobic interactions. In this case, more polar compounds would exhibit higher Rf values.

Mobile Phase (Eluent) Systems

| Mobile Phase Component (Non-Polar) | Mobile Phase Component (Polar) | Typical Ratios (v/v) | Expected Observation |

| Hexane | Ethyl Acetate (B1210297) | 9:1 to 7:3 | Increasing the proportion of ethyl acetate will increase the Rf value. |

| Cyclohexane | Acetone | 8:2 to 6:4 | Acetone is a more polar eluent than ethyl acetate, leading to higher Rf values for a given ratio. |

| Toluene | Diethyl Ether | 9:1 to 8:2 | Toluene provides different selectivity due to its aromatic nature. |

Note: The optimal mobile phase composition would be determined empirically to achieve an Rf value typically between 0.3 and 0.7 for clear separation and accurate determination.

Detection and Visualization

Since this compound is not expected to be colored, a visualization technique is required to locate the separated spots on the TLC plate. Common methods include:

UV Light: If the compound contains a UV-active chromophore (such as the phenyl ring), it can be visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot against a fluorescent background.

Iodine Vapor: The TLC plate can be placed in a chamber containing iodine crystals. The iodine vapor will adsorb onto the organic compounds, rendering them visible as brown spots.

Staining Reagents: Various chemical stains can be used to react with the compound and produce a colored spot. For an ester like this compound, a potassium permanganate (B83412) stain could be effective, as it reacts with oxidizable functional groups.

Hypothetical Research Findings

In a hypothetical research scenario monitoring the synthesis of this compound from its precursors, TLC would be an invaluable tool. For instance, in a reaction involving the cyanation of a precursor, TLC could be used to track the disappearance of the starting material and the appearance of the product.

| Compound | Functional Groups | Expected Polarity | Hypothetical Rf Value (Hexane:Ethyl Acetate 8:2 on Silica Gel) |

| Precursor A (e.g., an alkyl halide) | Halogen | Low | ~0.8 |

| This compound | Ester, Cyano, Chloro | Moderate | ~0.5 |

| By-product B (e.g., a carboxylic acid) | Carboxylic Acid | High | ~0.2 |

This hypothetical data illustrates how TLC can provide a rapid assessment of the reaction progress and the purity of the isolated product. The distinct Rf values would allow for the clear differentiation of the product from unreacted starting materials and potential by-products.

Computational and Theoretical Chemistry Studies of Methyl 4 3 Chlorophenyl 4 Cyanobutyrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and various electronic properties. These calculations would provide a three-dimensional model of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Dynamics Simulations and Conformational Analysis